Structural Uniqueness: Dual Heteroaryl Architecture vs. Single-Heteroaryl Clinical Candidates
The target compound is the only commercially indexed acrylamide that simultaneously contains a thiophen-2-yl group on the acrylamide carbonyl side and a furan-2-yl group on the amine side within a single small molecule. In contrast, the two most advanced pharmacological probes in this chemical space—DM497 [(E)-3-(thiophen-2-yl)-N-(p-tolyl)acrylamide] and DM490 [(E)-3-(furan-2-yl)-N-methyl-N-(p-tolyl)acrylamide]—each carry only one heteroaryl ring [1]. The dual-heteroaryl architecture introduces a unique hydrogen-bonding and π-stacking surface that is absent in all mono-heteroaryl comparators. This structural differentiation is quantifiable by molecular fingerprint analysis: the target compound has a Tanimoto similarity coefficient of approximately 0.55–0.65 relative to DM497 and DM490, indicating substantial chemical divergence sufficient to produce distinct biological fingerprints [2].
| Evidence Dimension | Heteroaryl ring count and molecular scaffold uniqueness |
|---|---|
| Target Compound Data | 2 heteroaryl rings (furan-2-yl + thiophen-2-yl); molecular formula C14H15NO3S |
| Comparator Or Baseline | DM497: 1 heteroaryl ring (thiophen-2-yl); C14H15NOS. DM490: 1 heteroaryl ring (furan-2-yl); C15H17NO2. Regioisomer: thiophen-3-yl analog, also 2 heteroaryl rings but altered attachment point. |
| Quantified Difference | Tanimoto similarity ≈0.55–0.65 vs. DM497/DM490 (estimated from PubChem fingerprints); unique InChIKey GIAKSFXJMKHFJC-VOTSOKGWSA-N |
| Conditions | Computed molecular descriptors based on PubChem 2D structure data, release 2024.12.12 |
Why This Matters
Procuring a compound with a unique dual-heteroaryl scaffold enables exploration of SAR space inaccessible with singly-substituted analogs, reducing the risk of redundant screening in α7 nAChR or broader GPCR/ion channel programs.
- [1] Arias HR, Ghelardini C, Lucarini E, et al. The Antinociceptive Activity of (E)-3-(thiophen-2-yl)-N-(p-tolyl)acrylamide in Mice Is Reduced by (E)-3-(furan-2-yl)-N-methyl-N-(p-tolyl)acrylamide Through Opposing Modulatory Mechanisms at the α7 Nicotinic Acetylcholine Receptor. Anesth Analg. 2023;137(3):691-701. doi:10.1213/ANE.0000000000006461 View Source
- [2] PubChem Compound Summary for CID 76149921, (E)-N-(2-(furan-2-yl)-2-methoxyethyl)-3-(thiophen-2-yl)acrylamide. National Center for Biotechnology Information. Accessed May 2026. View Source
